4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
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Overview
Description
4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a useful research compound. Its molecular formula is C24H26N2OS and its molecular weight is 390.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has explored the antimicrobial potentials of compounds structurally related to 4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one. One study developed a simple method for synthesizing related compounds, which exhibited antimicrobial activity against both gram-negative (E. coli, Paeruginosa) and gram-positive bacteria (S. aureus, C. diphtheriae) (Dabholkar, Patil, & Pandey, 2012).
Anticancer Properties
Some derivatives of the compound have shown promise in anticancer studies. Novel metal complexes synthesized from related structures demonstrated anticancer activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with one Mn(II) complex showing higher anti-breast cancer activity than the free ligand (El-Shwiniy, Shehab, & Zordok, 2020).
Synthesis and Characterization
The synthesis and characterization of compounds with the core structure of this compound have been documented. A study detailed the design and synthesis of biginelli products (a class of compounds that includes the mentioned structure) and characterized them for their antimicrobial properties, showcasing the utility of these compounds in the development of new antimicrobial agents (Warekar, Kolekar, Deshmukh, & Anbhule, 2014).
Antioxidant Activity
Another research focus is on the antioxidant properties of compounds similar to this compound. These studies involve the synthesis of novel compounds and their evaluation for antioxidant activity, potentially offering insights into the development of new antioxidant agents (Akbas, Ekin, Ergan, & Karakuş, 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Mode of Action
It is known that pyrimidine derivatives can interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Pyrimidine derivatives are known to play a significant role in nucleic acid synthesis, which is crucial for cell growth and division . Therefore, they may affect pathways related to these processes.
Result of Action
Given the biological activities associated with pyrimidine derivatives, it can be inferred that this compound may have potential therapeutic effects in various health conditions .
Properties
IUPAC Name |
4-(4-heptylphenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)21-20-22(26-24(28)25-21)18-10-7-8-11-19(18)23(20)27/h7-8,10-15,21H,2-6,9H2,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFNBNPBIZQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.